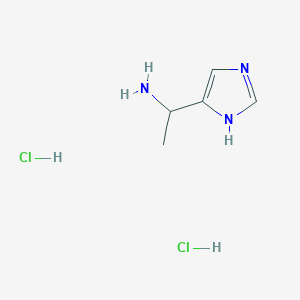

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1314903-19-9 . It has a molecular weight of 184.07 and is typically in the form of a powder . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H . This indicates that the compound consists of a 5-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.07 .Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes involving derivatives of imidazole, such as 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and analyzed for their DNA binding propensities and cytotoxic effects. These complexes exhibit significant DNA interaction capabilities, with binding propensities in the order of 10^5 M^(-1), indicating a strong affinity towards calf thymus DNA. Additionally, their DNA cleavage activity is enhanced in the presence of reducing agents, pointing to potential applications in targeted DNA manipulation and anticancer strategies due to their selective cytotoxicity towards various cancer cell lines, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).

Corrosion Inhibition

Imidazole derivatives, including those structurally related to 1-(1H-Imidazol-4-yl)ethanamine, have been identified as effective corrosion inhibitors for metals in acidic environments. These compounds function by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Zhang et al., 2015).

Synthesis of Chiral Imines and Bisimines

The compound serves as a precursor in the synthesis of chiral and achiral imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These synthesized products have wide-ranging applications in organic synthesis and medicinal chemistry due to their potential to form stable complexes with metals, which can be utilized in catalysis and as pharmaceuticals (Pařík & Chlupatý, 2014).

Antibacterial Studies

Imidazole and its derivatives have shown promising antibacterial properties. Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, related to 1-(1H-Imidazol-4-yl)ethanamine, have been synthesized and evaluated for their antibacterial activity. These compounds exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting their potential use in developing new antibacterial agents (Patel et al., 2011).

Inhibitor Design for Biological Targets

The imidazole moiety, integral to 1-(1H-Imidazol-4-yl)ethanamine, has been exploited in the design of inhibitors targeting specific biological processes, such as heme oxygenase-1 (HO-1). The structural elucidation of human HO-1 in complex with imidazole-based inhibitors provides insights into designing more potent and selective inhibitors, underscoring the compound's significance in therapeutic applications (Rahman et al., 2008).

Safety and Hazards

Future Directions

While specific future directions for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride are not available in the retrieved data, imidazole compounds are known for their broad range of chemical and biological properties . They are considered important synthons in the development of new drugs , suggesting potential future research directions in drug discovery and development.

Mechanism of Action

Target of Action

1-(1H-Imidazol-4-yl)ethanamine dihydrochloride, also known as Histamine dihydrochloride , is a compound that primarily targets histamine receptors in the body. Histamine is an organic nitrogenous compound involved in local immune responses and acts as a neurotransmitter in the brain, spinal cord, and uterus .

Mode of Action

Histamine dihydrochloride interacts with its targets, the histamine receptors, by binding to them and activating them. This activation leads to various physiological responses depending on the type of histamine receptor that is activated .

Biochemical Pathways

The activation of histamine receptors triggers several biochemical pathways. These pathways are involved in a variety of physiological processes, including the regulation of gastric acid secretion, smooth muscle contraction, vasodilation, and the modulation of the immune response .

Pharmacokinetics

It is known that the compound is rapidly metabolized and excreted, which can affect its bioavailability .

Result of Action

The activation of histamine receptors by Histamine dihydrochloride can lead to a variety of molecular and cellular effects. These effects can include increased gastric acid secretion, smooth muscle contraction, vasodilation, and modulation of the immune response .

Action Environment

The action, efficacy, and stability of Histamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s action can be affected by the pH of the environment, as well as by the presence of other substances that can interact with histamine receptors .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride involves the reaction of 1H-imidazole with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["1H-imidazole", "ethylenediamine", "hydrochloric acid"], "Reaction": [ "Step 1: Add 1H-imidazole to a reaction flask", "Step 2: Add ethylenediamine to the reaction flask and stir at room temperature for several hours", "Step 3: Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Step 4: Isolate the product by filtration and wash with cold diethyl ether", "Step 5: Dry the product under vacuum to obtain 1-(1H-Imidazol-4-yl)ethanamine dihydrochloride" ] } | |

CAS No. |

1965309-70-9 |

Molecular Formula |

C5H10ClN3 |

Molecular Weight |

147.60 g/mol |

IUPAC Name |

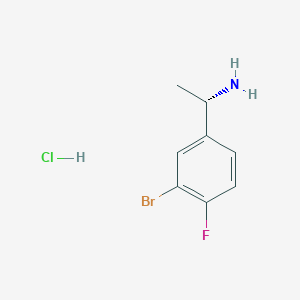

1-(1H-imidazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H |

InChI Key |

JXSHTWCFEGBMGH-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=CN1)N.Cl.Cl |

Canonical SMILES |

CC(C1=CN=CN1)N.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide](/img/structure/B3113601.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B3113640.png)

![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B3113642.png)

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)